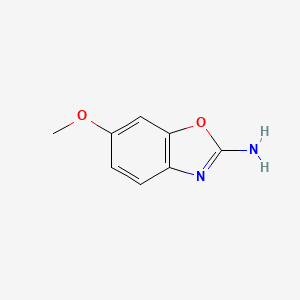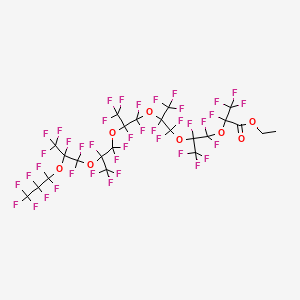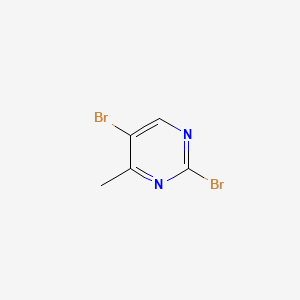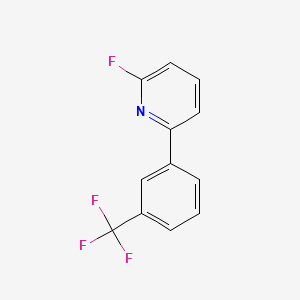
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde is an organic compound characterized by its unique structure, which includes a pyrrolidine ring with an ethenyl group and a carboxaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde typically involves the use of starting materials that can introduce the ethenyl and carboxaldehyde groups into the pyrrolidine ring. One common method involves the reaction of a pyrrolidine derivative with an ethenylating agent under controlled conditions to introduce the ethenyl group. The carboxaldehyde group can then be introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The ethenyl group can participate in electrophilic addition reactions, such as halogenation with Br2 or Cl2.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Br2 in CCl4 for halogenation.
Major Products
Oxidation: (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxylic acid.
Reduction: (2R)-2-ethenyl-5-hydroxy-2-Pyrrolidinecarboxaldehyde.
Substitution: (2R)-2-(2-bromoethyl)-5-oxo-2-Pyrrolidinecarboxaldehyde.
Applications De Recherche Scientifique
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethenyl group can participate in various addition reactions, influencing the compound’s reactivity and interactions within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxylic acid
- (2R)-2-ethenyl-5-hydroxy-2-Pyrrolidinecarboxaldehyde
- (2R)-2-(2-bromoethyl)-5-oxo-2-Pyrrolidinecarboxaldehyde
Uniqueness
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
1214741-22-6 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.154 |
Nom IUPAC |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-2-7(5-9)4-3-6(10)8-7/h2,5H,1,3-4H2,(H,8,10)/t7-/m0/s1 |
Clé InChI |
SXRZNXUNGTUSRG-ZETCQYMHSA-N |
SMILES |
C=CC1(CCC(=O)N1)C=O |
Synonymes |
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)







